molecular formula C22H19ClN4O5S B1238765 [4-(3-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone

[4-(3-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone

Cat. No. B1238765
M. Wt: 486.9 g/mol
InChI Key: QDXGUEAORKHSFK-UHFFFAOYSA-N
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Description

[4-(3-chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone is a member of pyridines and a member of piperazines.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • A series of compounds similar to 4-(3-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone were synthesized, showcasing their potential as therapeutic agents. These compounds demonstrated considerable inhibitory activity against α-glucosidase enzyme and were evaluated for hemolytic and cytotoxic profiles (Abbasi et al., 2019).

Anticancer and Antituberculosis Studies

  • Research has been conducted on derivatives of similar compounds for anticancer and antituberculosis activities. Some synthesized derivatives showed in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna et al., 2014).

Enzyme Inhibition and Therapeutic Potential

  • In a study, derivatives of this compound class showed good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase. These compounds were also active against various bacterial strains, indicating their potential as therapeutic agents (Hussain et al., 2017).

Antimicrobial Activity

  • Certain piperazine-based derivatives, including those similar to the compound , exhibited good antimicrobial activity against pathogenic bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Alzheimer's Disease Research

  • Multifunctional amides, derived from similar compounds, have shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential application in Alzheimer's disease treatment (Hassan et al., 2018).

Corrosion Inhibition in Mild Steel

  • A related compound, 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, was studied for its efficiency in preventing mild steel corrosion in acidic medium. The compound showed significant inhibition efficiency, indicating its potential use in corrosion prevention (Singaravelu & Bhadusha, 2022).

properties

Molecular Formula

C22H19ClN4O5S

Molecular Weight

486.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)sulfonyl-3-nitrophenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H19ClN4O5S/c23-17-4-3-5-18(15-17)33(31,32)20-8-7-16(14-19(20)27(29)30)22(28)26-12-10-25(11-13-26)21-6-1-2-9-24-21/h1-9,14-15H,10-13H2

InChI Key

QDXGUEAORKHSFK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)S(=O)(=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)S(=O)(=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone
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[4-(3-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone

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